molecular formula C7H7BrN2O2 B070909 Methyl 6-amino-5-bromonicotinate CAS No. 180340-70-9

Methyl 6-amino-5-bromonicotinate

Cat. No. B070909
M. Wt: 231.05 g/mol
InChI Key: LNTAAMVZKGYIIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 6-amino-5-bromonicotinate can be synthesized through different methods. One approach involves the palladium-catalyzed deuterolysis of methyl 5-bromonicotinate, followed by acid hydrolysis, yielding a high percentage of the targeted product with significant regioselectivity (Clark, 1976). Another method employs the Eglinton reaction and subsequent catalytic transformations to synthesize symmetrical and unsymmetrical 6,6'-binicotinates, demonstrating the versatility in creating derivatives of Methyl 6-amino-5-bromonicotinate (Galenko et al., 2019).

Molecular Structure Analysis

The molecular structure of derivatives of Methyl 6-amino-5-bromonicotinate has been characterized using various techniques. X-ray crystallography has provided insight into the crystalline structure, revealing specific hydrogen bonding and molecular configurations that influence the compound's stability and reactivity (Li, 2009).

Chemical Reactions and Properties

Methyl 6-amino-5-bromonicotinate participates in various chemical reactions, enabling the synthesis of a wide range of derivatives. Its bromo and amino groups make it a versatile intermediate for coupling reactions, nucleophilic substitutions, and the creation of complex molecular structures (Deady et al., 1971).

Physical Properties Analysis

The physical properties of Methyl 6-amino-5-bromonicotinate, such as melting point, solubility, and crystalline form, are crucial for its application in synthesis and drug development. Studies focusing on crystallization and the solubility profile of its derivatives contribute to understanding how these properties affect its usability in pharmaceutical formulations (Hirokawa et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and compatibility with different solvents and reagents, are essential for employing Methyl 6-amino-5-bromonicotinate in synthetic pathways. Its ability to undergo selective reactions makes it a valuable compound for constructing complex molecules with desired functionalities (Saxena et al., 2015).

Scientific Research Applications

  • Synthesis and Derivatives Formation :

    • Preparation of Nicotinic-5-2H Acid : Methyl nicotinate-5-2H was prepared from methyl 5-bromonicotinate using palladium-catalyzed deuterolysis. This study highlights the use of 5-bromonicotinate derivatives in synthesizing labeled compounds, particularly for nuclear magnetic resonance spectroscopy and mass spectroscopy applications (Clark, 1976).

    • Novel Synthesis of Anthyridine Derivatives : The study explores the Ullmann reaction between 2-bromonicotinic acid and other compounds, leading to the creation of various derivatives. This indicates the potential for 5-bromonicotinate to serve as a building block in synthesizing complex organic molecules (Carboni, Settimo, & Segnini, 1969).

  • Biological and Medicinal Applications :

    • Antibacterial Activity : A compound derived from 5-bromonicotinic acid showed excellent antibacterial activity, suggesting the use of such derivatives in developing new antibacterial agents (Li, 2009).

    • Vasodilatory Active Nicotinate Esters : Synthesized nicotinate esters showed significant vasodilatory properties, indicating their potential in cardiovascular therapy (Girgis, Kalmouch, & Ellithey, 2006).

  • Chemical Sensors and Imaging :

    • Detection of Aluminum Ion : A study developed sensors for selective recognition of aluminum ions, utilizing derivatives of 5-bromonicotinate. These sensors were also applied in bacterial cell imaging, demonstrating their potential in environmental monitoring and biological imaging (Yadav & Singh, 2018).
  • Synthesis of Complex Organic Molecules :

    • Synthesis of Substituted Methyl Pyridinecarboxylates : This research describes methods for synthesizing methyl pyridinecarboxylates, including methyl 5-substituted nicotinates, from 5-bromonicotinic acid. This indicates the role of 5-bromonicotinate in the synthesis of diverse organic compounds (Deady, Shanks, Campbell, & Chooi, 1971).

Safety And Hazards

Methyl 6-amino-5-bromonicotinate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . The safety signal word for this compound is "Warning" .

properties

IUPAC Name

methyl 6-amino-5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTAAMVZKGYIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377300
Record name Methyl 6-amino-5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-5-bromonicotinate

CAS RN

180340-70-9
Record name Methyl 6-amino-5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-amino-5-bromonicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-Amino-5-bromopyridine-3-carboxylic acid (10 g, 50 mmol) is dissolved in saturated methanolic HCl (100 ml) and refluxed for 24 hours. The solvent, methanol, is re-moved under reduced pressure and the residue is dissolved in ice cold water. The aqueous solution is neutralized with 0.1N NaOH and the solid which separates is filtered; washed well with water and air dried to yield 10 g of product as a solid: mass spectrum 231 (M+) .
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Lee, G Li, X Zeng, N Haddad, V Abeyta… - … Process Research & …, 2023 - ACS Publications
… A prepared K 2 CO 3 (56.55 kg, 409.18 mol, 4.0 equiv) solution in water (4 V, 88.0 L) was mixed with methyl 6-amino-5-bromonicotinate (4, 17.73 kg, 76.72 mol, 0.75 equiv), and the …
Number of citations: 2 pubs.acs.org
J Kim, Y Moon, S Hong - Bioorganic & Medicinal Chemistry Letters, 2016 - Elsevier
Glycogen synthase kinase-3 beta (GSK3β) kinase serves as a promising therapeutic target for the treatment of various human diseases, such as diabetes, obesity, and Alzheimer’s …
Number of citations: 9 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.